Ligustroside

Catalog No.
S533151
CAS No.
35897-92-8
M.F
C25H32O12
M. Wt
524.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ligustroside

CAS Number

35897-92-8

Product Name

Ligustroside

IUPAC Name

methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

Molecular Formula

C25H32O12

Molecular Weight

524.5 g/mol

InChI

InChI=1S/C25H32O12/c1-3-15-16(10-19(28)34-9-8-13-4-6-14(27)7-5-13)17(23(32)33-2)12-35-24(15)37-25-22(31)21(30)20(29)18(11-26)36-25/h3-7,12,16,18,20-22,24-27,29-31H,8-11H2,1-2H3/b15-3+/t16-,18+,20+,21-,22+,24-,25-/m0/s1

InChI Key

GMQXOLRKJQWPNB-MVVLSVRYSA-N

SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O

Solubility

Soluble in DMSO

Synonyms

ligstroside, ligustroside

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O

Isomeric SMILES

C/C=C\1/[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O

Description

The exact mass of the compound Ligstroside is 524.1894 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ligstroside is a naturally occurring secoiridoid glycoside found in various plants, most notably in the leaves and fruits of olive trees (Olea europaea L.) []. While research on ligstroside is not as extensive as its close relative oleuropein, it has garnered interest in the scientific community due to its potential health benefits. Here's a breakdown of its current applications in scientific research:

Anti-inflammatory Properties

Studies suggest that ligstroside might possess anti-inflammatory properties. In vitro (performed in a test tube) experiments have shown that ligstroside can inhibit the production of inflammatory mediators like cytokines and enzymes involved in the inflammatory response []. However, further in vivo (performed in a living organism) studies are needed to confirm these findings and understand its mechanism of action.

Antioxidant Activity

Ligstroside exhibits antioxidant properties, which could contribute to its potential health benefits. Research indicates that ligstroside can scavenge free radicals, molecules that can damage cells and contribute to various diseases []. However, more research is required to determine its effectiveness in vivo and its potential applications in disease prevention.

Other Potential Applications

Preliminary research suggests ligstroside might have other potential applications, including:

  • Neuroprotective effects: Some studies suggest that ligstroside might have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases []. However, more research is needed to understand its mechanism and effectiveness.
  • Antimicrobial activity: Limited research suggests that ligstroside might have some antimicrobial activity []. However, further investigation is needed to determine its effectiveness against specific pathogens.

Ligustroside is a bioactive compound primarily derived from the Ligustrum genus, particularly from the leaves and fruits of Ligustrum lucidum. It belongs to the class of secoiridoids, which are known for their diverse biological activities. Ligustroside has been identified for its potential health benefits, including antioxidant and anti-inflammatory properties. Its chemical structure consists of a glucose moiety linked to a phenolic compound, which contributes to its bioactivity and stability in various biological systems .

  • Research suggests that ligstroside may have potential health benefits. For instance, some studies have investigated its effects on mitochondrial function in models of Alzheimer's disease [].
  • The exact mechanism of action by which ligstroside exerts these effects is still being investigated [].
  • There is currently limited information available on the safety profile of ligstroside.
  • As with any scientific research involving new compounds, following proper safety protocols is essential when handling ligstroside.
That highlight its reactivity and potential applications:

  • Hydrolysis: Ligustroside can be hydrolyzed to yield ligustrosidic acid and glucose, a reaction that can be catalyzed by enzymes or acidic conditions.
  • Oxidation: The phenolic components of ligustroside are susceptible to oxidation, which can lead to the formation of reactive oxygen species. This property is significant in its role as an antioxidant.
  • Reduction: In the presence of reducing agents, ligustroside may undergo reduction reactions that modify its functional groups, potentially altering its biological activity .

Ligustroside exhibits a range of biological activities that contribute to its therapeutic potential:

  • Antioxidant Activity: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases .
  • Anti-inflammatory Effects: Research indicates that ligustroside can reduce proinflammatory cytokines, enhancing immune responses and potentially alleviating conditions such as colitis .
  • Gut Microbiota Modulation: Studies have demonstrated that ligustroside can alter gut microbiota composition, promoting beneficial bacterial populations while inhibiting pathogenic strains .

Ligustroside can be synthesized through various methods:

  • Natural Extraction: The most common method involves extracting ligustroside from plant sources like Ligustrum lucidum using solvents such as ethanol or methanol.
  • Chemical Synthesis: Synthetic approaches may include glycosylation reactions where glucose is linked to phenolic precursors under controlled conditions.
  • Biotransformation: Enzymatic processes using specific microorganisms can also be employed to convert precursor compounds into ligustroside .

Several compounds share structural or functional similarities with ligustroside. Here are some notable examples:

Compound NameStructure TypeKey Biological ActivityUnique Feature
OleuropeinSecoiridoidAntioxidant, anti-inflammatoryFound in olives; strong anti-cancer properties
SalidrosidePhenylpropanoidAdaptogenic, neuroprotectiveDerived from Rhodiola rosea; enhances physical performance
Ligustrosidic AcidSecoiridoidAntioxidant, anti-inflammatoryHydrolysis product of ligustroside; retains similar activities

Ligustroside stands out due to its specific effects on gut microbiota modulation and its unique extraction sources compared to these similar compounds. Its comprehensive biological activity profile makes it a promising candidate for further research and application in health sciences .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Exact Mass

524.1894

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

83S9SA69C5

Wikipedia

Methyl (4S,5Z,6S)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

Dates

Modify: 2023-08-15
1: Karkoula E, Skantzari A, Melliou E, Magiatis P. Quantitative measurement of major secoiridoid derivatives in olive oil using qNMR. Proof of the artificial formation of aldehydic oleuropein and ligstroside aglycon isomers. J Agric Food Chem. 2014 Jan 22;62(3):600-7. doi: 10.1021/jf404421p. Epub 2014 Jan 13. PubMed PMID: 24384036.
2: Ríos JJ, Gil MJ, Gutiérrez-Rosales F. Solid-phase extraction gas chromatography-ion trap-mass spectrometry qualitative method for evaluation of phenolic compounds in virgin olive oil and structural confirmation of oleuropein and ligstroside aglycons and their oxidation products. J Chromatogr A. 2005 Nov 4;1093(1-2):167-76. Epub 2005 Oct 5. PubMed PMID: 16233882.
3: Andrewes P, Busch JL, de Joode T, Groenewegen A, Alexandre H. Sensory properties of virgin olive oil polyphenols: identification of deacetoxy-ligstroside aglycon as a key contributor to pungency. J Agric Food Chem. 2003 Feb 26;51(5):1415-20. PubMed PMID: 12590491.
4: Tasioula-Margari M, Tsabolatidou E. Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. Antioxidants (Basel). 2015 Aug 13;4(3):548-62. doi: 10.3390/antiox4030548. PubMed PMID: 26783843; PubMed Central PMCID: PMC4665431.
5: De Nino A, Mazzotti F, Perri E, Procopio A, Raffaelli A, Sindona G. Virtual freezing of the hemiacetal-aldehyde equilibrium of the aglycones of oleuropein and ligstroside present in olive oils from Carolea and Coratina cultivars by ionspray ionization tandem mass spectrometry. J Mass Spectrom. 2000 Mar;35(3):461-7. PubMed PMID: 10767778.
6: Gousiadou C, Kokubun T, Martins J, Gotfredsen CH, Jensen SR. Iridoid glucosides in the endemic Picconia azorica (Oleaceae). Phytochemistry. 2015 Jul;115:171-4. doi: 10.1016/j.phytochem.2015.01.010. Epub 2015 Feb 13. PubMed PMID: 25687603.
7: García-Villalba R, Tomás-Barberán FA, Fança-Berthon P, Roller M, Zafrilla P, Issaly N, García-Conesa MT. Targeted and Untargeted Metabolomics to Explore the Bioavailability of the Secoiridoids from a Seed/Fruit Extract (Fraxinus angustifolia Vahl) in Human Healthy Volunteers: A Preliminary Study. Molecules. 2015 Dec 11;20(12):22202-19. doi: 10.3390/molecules201219845. PubMed PMID: 26690403.
8: Vougogiannopoulou K, Lemus C, Halabalaki M, Pergola C, Werz O, Smith AB 3rd, Michel S, Skaltsounis L, Deguin B. One-step semisynthesis of oleacein and the determination as a 5-lipoxygenase inhibitor. J Nat Prod. 2014 Mar 28;77(3):441-5. doi: 10.1021/np401010x. Epub 2014 Feb 25. PubMed PMID: 24568174.
9: Fabiani R. Anti-cancer properties of olive oil secoiridoid phenols: a systematic review of in vivo studies. Food Funct. 2016 Oct 12;7(10):4145-4159. Review. PubMed PMID: 27713961.
10: Ahn JH, Shin E, Liu Q, Kim SB, Choi KM, Yoo HS, Hwang BY, Lee MK. Secoiridoids from the stem barks of Fraxinus rhynchophylla with pancreatic lipase inhibitory activity. Nat Prod Res. 2013;27(12):1132-5. doi: 10.1080/14786419.2012.711328. Epub 2012 Jul 30. PubMed PMID: 22840217.
11: Alagna F, Mariotti R, Panara F, Caporali S, Urbani S, Veneziani G, Esposto S, Taticchi A, Rosati A, Rao R, Perrotta G, Servili M, Baldoni L. Olive phenolic compounds: metabolic and transcriptional profiling during fruit development. BMC Plant Biol. 2012 Sep 10;12:162. doi: 10.1186/1471-2229-12-162. PubMed PMID: 22963618; PubMed Central PMCID: PMC3480905.
12: Rubio-Senent F, Martos S, García A, Fernández-Bolaños JG, Rodríguez-Gutiérrez G, Fernández-Bolaños J. Isolation and Characterization of a Secoiridoid Derivative from Two-Phase Olive Waste (Alperujo). J Agric Food Chem. 2015 Feb 4;63(4):1151-1159. doi: 10.1021/jf5057716. Epub 2015 Jan 23. PubMed PMID: 25574580.
13: Melliou E, Zweigenbaum JA, Mitchell AE. Ultrahigh-pressure liquid chromatography triple-quadrupole tandem mass spectrometry quantitation of polyphenols and secoiridoids in california-style black ripe olives and dry salt-cured olives. J Agric Food Chem. 2015 Mar 11;63(9):2400-5. doi: 10.1021/jf506367e. Epub 2015 Feb 26. PubMed PMID: 25668132.
14: Šarolić M, Gugić M, Friganović E, Tuberoso CI, Jerković I. Phytochemicals and other characteristics of Croatian monovarietal extra virgin olive oils from Oblica, Lastovka and Levantinka varieties. Molecules. 2015 Mar 9;20(3):4395-409. doi: 10.3390/molecules20034395. PubMed PMID: 25759956.
15: Vichi S, Cortés-Francisco N, Caixach J. Insight into virgin olive oil secoiridoids characterization by high-resolution mass spectrometry and accurate mass measurements. J Chromatogr A. 2013 Aug 2;1301:48-59. doi: 10.1016/j.chroma.2013.05.047. Epub 2013 May 25. PubMed PMID: 23791146.
16: Busnena BA, Foudah AI, Melancon T, El Sayed KA. Olive secoiridoids and semisynthetic bioisostere analogues for the control of metastatic breast cancer. Bioorg Med Chem. 2013 Apr 1;21(7):2117-27. doi: 10.1016/j.bmc.2012.12.050. Epub 2013 Jan 9. PubMed PMID: 23403296.
17: Romero-Segura C, Sanz C, Perez AG. Purification and characterization of an olive fruit beta-glucosidase involved in the biosynthesis of virgin olive oil phenolics. J Agric Food Chem. 2009 Sep 9;57(17):7983-8. doi: 10.1021/jf901293c. PubMed PMID: 19689134.
18: Zhao GQ, Xia JJ, Dong JX. [Glycosides from flowers of Jasminum officinale L. var. grandiflorum]. Yao Xue Xue Bao. 2007 Oct;42(10):1066-9. Chinese. PubMed PMID: 18229614.
19: Gómez-Alonso S, Salvador MD, Fregapane G. Phenolic compounds profile of cornicabra virgin olive oil. J Agric Food Chem. 2002 Nov 6;50(23):6812-7. PubMed PMID: 12405780.
20: Gómez Caravaca AM, Carrasco Pancorbo A, Cañabate Díaz B, Segura Carretero A, Fernández Gutiérrez A. Electrophoretic identification and quantitation of compounds in the polyphenolic fraction of extra-virgin olive oil. Electrophoresis. 2005 Sep;26(18):3538-51. PubMed PMID: 16167367.

Explore Compound Types